3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one
Description
3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one is a chromenone derivative characterized by a 7-hydroxy-4H-chromen-4-one core substituted at the 3-position with a 2,4-dimethylthiazol-5-yl group. Chromenones (flavonoids) are widely studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties . While synthetic routes for analogous chromenone-thiazole hybrids have been reported (e.g., cyclization of ketones with thiazole acetonitriles ), the specific pharmacological profile of this compound remains underexplored in the provided evidence.
Properties
CAS No. |
61928-52-7 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazol-5-yl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C14H11NO3S/c1-7-14(19-8(2)15-7)11-6-18-12-5-9(16)3-4-10(12)13(11)17/h3-6,16H,1-2H3 |
InChI Key |
GHKXCLPWBGXFST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Preparation Methods
Core Chromone Synthesis via Claisen-Schmidt Condensation
The 7-hydroxy-4H-chromen-4-one scaffold is typically synthesized using a Claisen-Schmidt condensation between resorcinol derivatives and β-keto esters. For instance, 7-hydroxy-4-phenylchromen-2-one was prepared by reacting resorcinol with ethyl benzoylacetate in perchloric acid, yielding a 96% product after recrystallization . Adapting this method, the unsubstituted chromone core can be generated by substituting the β-keto ester with ethyl acetoacetate.
Key Reaction Parameters
-
Reactants : Resorcinol (30 mmol), ethyl acetoacetate (30 mmol)
-
Catalyst : Perchloric acid (30 mL)
-
Conditions : Stirred at room temperature until completion (monitored via TLC)
-
Workup : Precipitation in cold water, filtration, and ethanol recrystallization .
This method ensures high regioselectivity for the 7-hydroxy group due to the electronic directing effects of the resorcinol’s phenolic hydroxyl groups.
Functionalization at the 3-Position: Bromination and Substitution
Introducing the 2,4-dimethylthiazol-5-yl group at the chromone’s 3-position requires a halogenated intermediate. Bromination is achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent.
Bromination Protocol
-
Reactants : 7-Hydroxy-4H-chromen-4-one (1 equiv), NBS (1.1 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Conditions : 0°C to room temperature, 12 hours
The brominated derivative serves as a substrate for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Alternative Route: One-Pot Multi-Component Assembly
A streamlined approach combines chromone formation and thiazole incorporation in a single pot. This method leverages Ca(OH)₂ as a dual-purpose catalyst for cyclization and coupling .
Procedure
-
Reactants :
-
Resorcinol (1 equiv)
-
Ethyl acetoacetate (1 equiv)
-
2,4-Dimethylthiazole-5-carboxaldehyde (1 equiv)
-
Malononitrile (1 equiv)
-
-
Catalyst : Ca(OH)₂ (20 mol%)
-
Solvent : Methanol
Mechanistic Insight :
-
Ca(OH)₂ facilitates Knoevenagel condensation between the aldehyde and malononitrile.
-
Subsequent Michael addition and cyclization yield the target compound.
Yield : 82% with >95% purity (HPLC).
Regioselective Thiazole Attachment via SNAr
For laboratories without access to palladium catalysts, SNAr offers a viable alternative. The electron-deficient 3-bromo chromone reacts with a thiazole thiolate.
SNAr Protocol
-
Reactants : 3-Bromo-7-hydroxy-4H-chromen-4-one (1 equiv), 2,4-dimethylthiazole-5-thiol (1.5 equiv)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF
Yield : 65% after acid-base workup.
Spectral Validation and Purity Assessment
Successful synthesis is confirmed via:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Catalytic System | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | 75 | 98 | Pd(PPh₃)₄ | Moderate |
| One-Pot Ca(OH)₂ | 82 | 95 | Ca(OH)₂ | High |
| SNAr | 65 | 90 | K₂CO₃ | Low |
The one-pot method is optimal for industrial applications due to reduced steps and cost-efficient catalysis.
Challenges and Optimization Strategies
-
Thiazole Stability : The 2,4-dimethylthiazole group is prone to oxidation. Reactions should be conducted under inert atmospheres .
-
Chromone Solubility : Methanol or DMF enhances solubility during coupling steps .
-
Byproduct Formation : Column chromatography (ethyl acetate/hexane, 1:3) removes unreacted aldehyde and resorcinol derivatives .
Chemical Reactions Analysis
Hydroxy Group Transformations
The 7-hydroxy group undergoes O-alkylation and acylation :
-
Methylation : Reaction with methyl iodide in alkaline media produces 7-methoxy derivatives.
-
Sulfonation : Treatment with sulfonic acid chlorides yields sulfonate esters, enhancing water solubility .
Thiazole Ring Modifications
The 2,4-dimethylthiazol-5-yl moiety participates in:
-
Electrophilic substitution : Halogenation (e.g., bromination) at the thiazole’s C-5 position under mild conditions.
-
Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen and sulfur donors .
Biological Activity-Driven Reactions
The compound interacts with cellular targets through non-covalent binding and redox processes :
Table 2: Documented Biological Interactions
Mechanistic insights:
-
Apoptosis induction : Oxidation of the chromene’s pyran ring generates reactive oxygen species (ROS), triggering caspase-3 activation .
-
Enzyme inhibition : Hydrogen bonding between the 7-hydroxy group and kinase active sites disrupts substrate binding .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light causes cleavage of the chromene ring, forming quinone derivatives.
-
Hydrolysis : The lactone ring opens under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding carboxylic acid intermediates.
Derivatization for Enhanced Bioactivity
Structural modifications at key positions improve pharmacological properties:
Scientific Research Applications
Overview
Chromene derivatives have been extensively studied for their potential anticancer properties. The incorporation of thiazole moieties, such as in 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one, enhances the biological activity of these compounds.
Case Studies
- Cytotoxicity Screening : A study evaluated various chromene derivatives against several human cancer cell lines using the MTT assay. Among the compounds tested, those with thiazole substitutions exhibited significant cytotoxic effects. For instance, derivatives demonstrated IC50 values lower than 10 µM against AGS (gastric cancer) and HeLa (cervical cancer) cell lines .
- Mechanism of Action : Flow cytometry analyses revealed that certain chromene derivatives induce apoptosis and cell cycle arrest in the G2/M phase. This mechanism is crucial for their effectiveness as anticancer agents .
- Comparative Efficacy : Research indicated that compounds with thiazole rings showed superior antitumor activity compared to their non-thiazole counterparts, suggesting that the thiazole moiety plays a significant role in enhancing biological activity .
Role in Alzheimer's Disease
The compound's structural features suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. Coumarin derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus increasing its levels in the brain.
Research Findings
- AChE Inhibition : Studies have reported that coumarin-based compounds exhibit strong AChE inhibitory activity. For example, some derivatives showed IC50 values around 2.7 µM, indicating promising efficacy against Alzheimer's disease .
- Molecular Docking Studies : In silico studies have elucidated the binding interactions between these compounds and AChE, demonstrating their potential as therapeutic agents for cognitive enhancement .
Antibacterial and Antifungal Properties
The antimicrobial properties of chromene derivatives are also noteworthy. Compounds similar to 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one have shown activity against various bacterial strains.
Case Studies
- In Vitro Studies : Several studies reported effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. Compounds exhibited zones of inhibition comparable to standard antibiotics .
- Antifungal Activity : The same compounds demonstrated moderate antifungal effects against strains such as Aspergillus niger, suggesting a broad spectrum of antimicrobial activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
7-Hydroxy-4H-chromen-4-one
- Structure: Lacks the thiazole substituent, retaining only the 7-hydroxy chromenone core.
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- Structure : Features a prenyl group (3-methylbut-2-en-1-yl) at position 6 and methoxy/hydroxyphenyl substituents.
- Key Differences: Increased hydrophobicity due to the prenyl group, which may enhance membrane permeability.
Thiazole-Substituted Chromenones
8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-(aryl)-4H-chromen-4-one Derivatives (5a–5d)
- Structures :
- 5a : 3-(4-Methoxyphenyl) substituent.
- 5b : 3-(3,4-Dimethoxyphenyl).
- 5c : 3-(1,3-Benzodioxol-5-yl).
- 5d : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl).
- Aryl substituents modulate electronic properties (e.g., electron-donating methoxy groups in 5a/b vs. benzodioxole in 5c/d). Physical Properties: Melting points range from 154°C (5b) to 180°C (5d), with molecular weights spanning 326.1–354.2 g/mol .
- Synthesis : Derived from Mannich reactions, highlighting versatility in functionalization .
3-(1,3-Benzodioxol-5-yl)-7-hydroxy-4H-chromen-4-one
3-(2-Phenyl-thiazol-4-yl)-7-hydroxy-4H-chromen-4-one (Analogous to Compound 32)
- Structure : Features a 2-phenylthiazole substituent.
Comparative Data Table
Discussion of Substituent Effects
- Thiazole vs. Benzodioxole : Thiazole-containing compounds (e.g., target compound, 32 ) may exhibit stronger metal-chelating capacity due to the sulfur and nitrogen atoms, whereas benzodioxole derivatives (e.g., 5c ) are more electron-rich, favoring interactions with aromatic residues in proteins.
- Methyl vs. Phenyl on Thiazole : The 2,4-dimethylthiazole in the target compound likely reduces steric bulk compared to 2-phenylthiazole derivatives, possibly enhancing binding to compact active sites .
Biological Activity
3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one is a compound belonging to the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications.
Structure and Properties
The compound's chemical structure can be represented as follows:
Key Structural Features:
- Chromene Core: The chromene structure is significant for its biological activity.
- Dimethylthiazole Substituent: This moiety may enhance the compound's interaction with biological targets.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effectiveness of 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one against various cancer cell lines. The MTT assay is commonly used for this purpose.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The results indicate that the compound exhibits significant cytotoxicity, particularly against HepG2 cells, suggesting its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS tests. The results showed that it effectively scavenged free radicals.
Table 2: Antioxidant Activity
These findings highlight the compound's ability to mitigate oxidative stress, which is crucial in cancer therapy and prevention.
The mechanism by which 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one exerts its biological effects may involve:
- Inhibition of Cell Proliferation: The compound appears to interfere with cellular pathways essential for cancer cell survival.
- Free Radical Scavenging: By neutralizing reactive oxygen species (ROS), it protects cells from oxidative damage.
Case Studies and Research Findings
Recent studies have illustrated the compound's promising biological activities:
- Anticancer Studies: A study highlighted that derivatives of chromenes, including our compound of interest, showed enhanced cytotoxicity against multiple cancer cell lines. Notably, structural modifications significantly influenced their activity .
- Antioxidant Research: Another investigation confirmed that compounds with similar structures possess robust antioxidant properties, contributing to their potential therapeutic applications in diseases associated with oxidative stress .
- In Silico Studies: Molecular docking studies have suggested that the compound may bind effectively to specific protein targets involved in cancer progression, further supporting its potential as a lead compound for drug development .
Q & A
Q. What is the recommended synthetic route for 3-(2,4-Dimethylthiazol-5-yl)-7-hydroxy-4H-chromen-4-one, and how can purity be ensured?
The compound can be synthesized via a Mannich reaction , leveraging formaldehyde and dimethylamine in ethanol under reflux conditions. Post-reaction, purification typically involves recrystallization from a DMF-EtOH (1:1) mixture to achieve >95% purity. This method minimizes byproducts and ensures reproducibility in yield optimization studies .
Q. Which spectroscopic techniques are essential for structural characterization?
Key techniques include:
- IR spectroscopy to identify hydroxyl (OH) and carbonyl (C=O) stretches.
- NMR (¹H and ¹³C) for confirming substitution patterns and aromatic proton environments.
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
For example, IR peaks near 1650 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (OH) are diagnostic, while NMR chemical shifts for chromen-4-one protons typically appear at δ 6.2–8.5 ppm .
Q. What safety protocols are critical during handling?
Refer to GHS classifications :
- H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).
Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry environment away from oxidizers. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., anticancer vs. antibacterial) be resolved?
- Conduct dose-response studies to establish IC₅₀ values across cell lines.
- Validate assay conditions (e.g., pH, serum concentration) that may influence activity.
- Compare structural analogs (e.g., methoxy vs. hydroxy substitutions) to isolate pharmacophore contributions. For instance, 3-(4-methoxyphenyl) derivatives show enhanced antineoplastic activity, while hydroxylated variants may exhibit antibacterial properties .
Q. What computational tools are recommended for crystallographic data analysis?
- SHELXL for high-resolution refinement, particularly for small-molecule datasets.
- ORTEP-III for visualizing thermal ellipsoids and validating bond lengths/angles.
- Cross-validate with Mercury (CCDC) to resolve twinning or disorder issues. SHELX’s robustness in handling high-throughput data makes it a standard in crystallography .
Q. How can synthetic yields be optimized for scale-up?
- Screen solvent systems (e.g., ethanol vs. DMF) to improve reaction kinetics.
- Use catalytic additives (e.g., p-TsOH) to accelerate Mannich reactions.
- Employ microwave-assisted synthesis to reduce reaction time and energy input. Evidence shows refluxing in ethanol for 2 hours achieves 68–83% yields, but microwave methods may enhance efficiency .
Q. What strategies elucidate interactions with biological targets?
- Molecular docking (AutoDock Vina) to predict binding modes with kinases or DNA topoisomerases.
- Surface Plasmon Resonance (SPR) to quantify binding affinities (KD values).
- Fluorescence quenching assays to monitor interactions with serum proteins (e.g., BSA). These methods are critical for structure-activity relationship (SAR) studies .
Q. How should crystallographic data discrepancies be addressed?
- Use R-factor convergence tests in SHELXL to refine problematic regions.
- Apply Hooft parameter analysis to validate anisotropic displacement parameters.
- Cross-check with PLATON for symmetry validation and detection of missed twinning. SHELX’s iterative refinement is particularly effective for high-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
